molecular formula C21H20N4O3S B2384103 2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023847-61-1

2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2384103
CAS No.: 1023847-61-1
M. Wt: 408.48
InChI Key: VFFCPRDDNNZHQP-UHFFFAOYSA-N
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Description

2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized imidazoquinazolines .

Scientific Research Applications

2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazoquinazolines and related heterocyclic compounds, such as:

Uniqueness

What sets 2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one apart is its unique combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the sec-butyl and 3-nitrobenzylthio groups enhances its reactivity and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

2-butan-2-yl-5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-13(2)18-20(26)24-19(23-18)16-9-4-5-10-17(16)22-21(24)29-12-14-7-6-8-15(11-14)25(27)28/h4-11,13,18H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFCPRDDNNZHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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